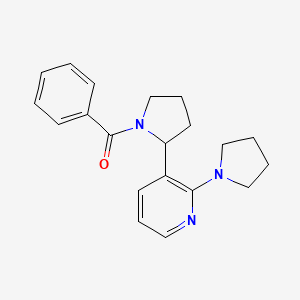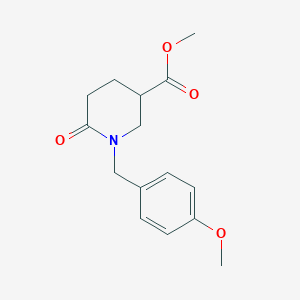
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
準備方法
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the phenyl group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .
化学反応の分析
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases
科学的研究の応用
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have comparable chemical properties and reactivity.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar aromatic characteristics
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
特性
分子式 |
C20H23N3O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O/c24-20(16-8-2-1-3-9-16)23-15-7-11-18(23)17-10-6-12-21-19(17)22-13-4-5-14-22/h1-3,6,8-10,12,18H,4-5,7,11,13-15H2 |
InChIキー |
BERSOEWIDDNYKT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)


![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)



